8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid;hydrochloride 8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 896472-95-0
VCID: VC0126740
InChI: InChI=1S/C19H31NO4.ClH/c20-19(14-21,15-22)13-12-17-10-8-16(9-11-17)6-4-2-1-3-5-7-18(23)24;/h8-11,21-22H,1-7,12-15,20H2,(H,23,24);1H
SMILES: C1=CC(=CC=C1CCCCCCCC(=O)O)CCC(CO)(CO)N.Cl
Molecular Formula: C19H32ClNO4
Molecular Weight: 373.918

8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid;hydrochloride

CAS No.: 896472-95-0

Cat. No.: VC0126740

Molecular Formula: C19H32ClNO4

Molecular Weight: 373.918

* For research use only. Not for human or veterinary use.

8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid;hydrochloride - 896472-95-0

Specification

CAS No. 896472-95-0
Molecular Formula C19H32ClNO4
Molecular Weight 373.918
IUPAC Name 8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid;hydrochloride
Standard InChI InChI=1S/C19H31NO4.ClH/c20-19(14-21,15-22)13-12-17-10-8-16(9-11-17)6-4-2-1-3-5-7-18(23)24;/h8-11,21-22H,1-7,12-15,20H2,(H,23,24);1H
Standard InChI Key QIMZXZBWMHCVKE-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CCCCCCCC(=O)O)CCC(CO)(CO)N.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator